molecular formula C13H9Cl2NO3 B8085168 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid

Cat. No.: B8085168
M. Wt: 298.12 g/mol
InChI Key: RYDPZPPGEPZFAD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the cyclization of a suitable precursor, such as an oxime, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, while the dichlorophenyl group is often added through a halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-methanol

  • Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

  • 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole

Uniqueness: 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid stands out due to its specific functional groups and structural features. These differences can lead to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-7-2-1-3-8(15)9(7)11-10(13(17)18)12(19-16-11)6-4-5-6/h1-3,6H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDPZPPGEPZFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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